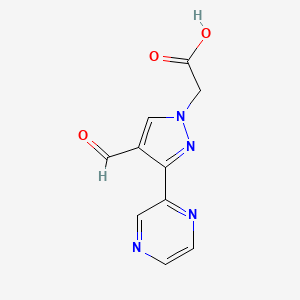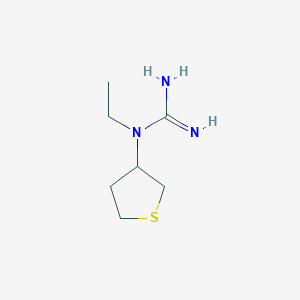
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine
説明
Guanidines are a class of organic compounds that contain the functional group (NH2)C=NH. They are versatile functional groups in chemistry and have found application in a diversity of biological activities . Thiophenes are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors .Molecular Structure Analysis
Guanidines have the ability to form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Guanidines act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .科学的研究の応用
DNA Interaction and Polymerase Activity
Research on guanidine derivatives, such as the study by Zang et al. (2005), has shown that these compounds can impact DNA polymerase activity, particularly in the process of DNA adduct bypass polymerization. This suggests that guanidine compounds could be useful in understanding DNA repair mechanisms and the replication of damaged DNA, potentially offering insights into genetic stability and mutagenesis processes (Zang et al., 2005).
Sustainable Material Production
Guanidine derivatives have been applied in the development of new solvents for cellulose dissolution, as illustrated by the work of Xie et al. (2014). This research highlights the application of guanidine compounds in creating sustainable materials, chemicals, and energy, showcasing their potential in green chemistry and environmental sustainability (Xie et al., 2014).
Biomimetic Coordination Chemistry
The design of bis-guanidine ligands for use in biomimetic coordination chemistry expands the utility of guanidine compounds into simulating biological processes and studying metal-ligand interactions. This area of research, as discussed by Herres‐Pawlis et al. (2005), opens up possibilities for guanidine derivatives in catalysis, enzyme mimicry, and the development of novel coordination compounds (Herres‐Pawlis et al., 2005).
Antiviral and Antifungal Activities
Compounds containing guanidine groups have been investigated for their antiviral and antifungal properties, as seen in the work of Golankiewicz and Ostrowski (2006) on tricyclic guanine analogues. Such studies suggest the potential of guanidine derivatives in developing new therapeutic agents against various viral and fungal infections (Golankiewicz & Ostrowski, 2006).
Coordination Chemistry and Ligand Design
The versatility of guanidines as ligands in coordination chemistry is highlighted by Bailey and Pace (2001), who discuss the wide range of donor properties and coordination modes of guanidines. This flexibility makes them suitable for a broad spectrum of applications in chemistry and materials science (Bailey & Pace, 2001).
作用機序
Target of Action
Guanethidine is an antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .
Mode of Action
It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
特性
IUPAC Name |
1-ethyl-1-(thiolan-3-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-2-10(7(8)9)6-3-4-11-5-6/h6H,2-5H2,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGJEIWLDNBQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



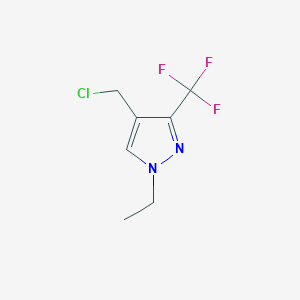
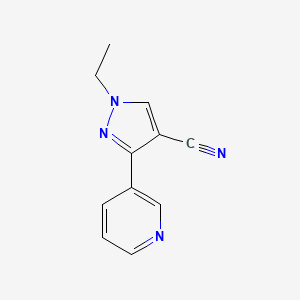
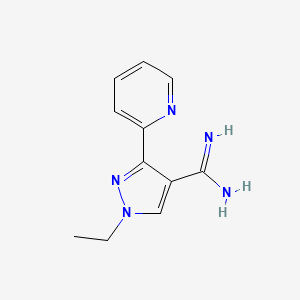
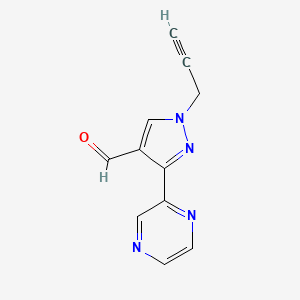

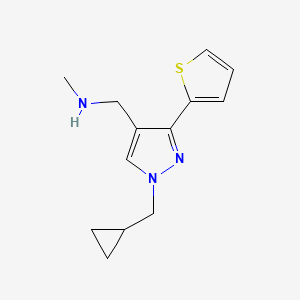
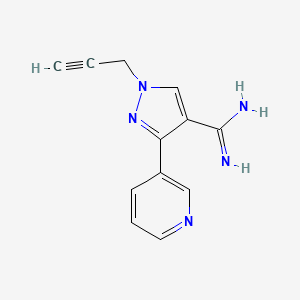

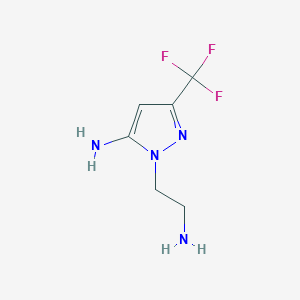

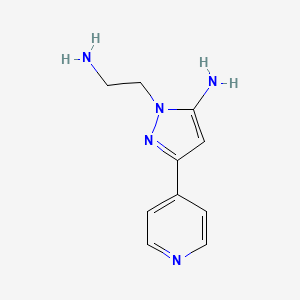
![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

